5,10,15,20-Tetrapyridin-4-yl-21,23-dihydroporphyrin;zinc

Beschreibung

Historical Development of Metalloporphyrin Chemistry

The study of metalloporphyrins dates to the early 19th century, with seminal contributions from chemists investigating biological pigments. In 1840, Berzelius isolated "iron-free hematin" from hemoglobin, later identified as a porphyrin derivative. Thudichum’s 1867 purification of cruentine marked the first systematic characterization of porphyrin fluorescence. By the 20th century, Hoppe-Seyler’s work on hemoglobin derivatives and Fischer’s elucidation of heme structures established porphyrins as critical biological cofactors.

The development of synthetic metalloporphyrins accelerated in the 1970s with Groves’ pioneering work on iron porphyrin catalysts mimicking cytochrome P-450. Zinc porphyrins emerged as key targets due to zinc’s stable +2 oxidation state and compatibility with π-conjugated systems. The specific synthesis of 5,10,15,20-tetrapyridin-4-yl-21,23-dihydroporphyrin;zinc (ZnTPyP) gained prominence in the 1990s for photonic applications, leveraging its enhanced solubility from pyridyl substituents.

Nomenclature and Structural Classification of Zinc Tetrapyridylporphyrin

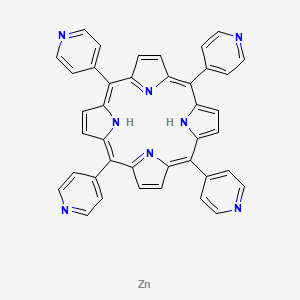

Systematic Name :

Zinc(II) 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine (IUPAC).

Structural Features :

- Macrocyclic Core : Porphyrin skeleton with four pyrrole subunits linked by methine bridges.

- Substituents : Four pyridin-4-yl groups at meso-positions, enabling axial coordination and supramolecular assembly.

- Metal Center : Zinc(II) ion coordinated to four pyrrolic nitrogen atoms, adopting a square-planar geometry.

Classification :

Chemical and Physical Properties Overview

Table 1: Key Properties of ZnTPyP

Electronic Properties :

The zinc center withdraws electron density from the porphyrin ring, lowering the LUMO energy (-3.2 eV vs vacuum) and enabling charge transfer in photovoltaic applications. Pyridyl groups introduce basic nitrogen sites (pKa ≈ 4.5), facilitating proton-coupled electron transfer.

Eigenschaften

IUPAC Name |

5,10,15,20-tetrapyridin-4-yl-21,23-dihydroporphyrin;zinc | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H26N8.Zn/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;/h1-24,45,48H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAEMCDRNYZVVGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9.[Zn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H26N8Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Modified Alder Method

The Alder method involves condensation of 4-pyridinecarboxaldehyde and pyrrole in propionic acid under reflux. Key steps:

- Reactants : 4-Pyridinecarboxaldehyde (9.41 mL, 100 mmol) and pyrrole (6.9 mL, 100 mmol) in propionic acid (150 mL).

- Reflux : Heated at 140°C for 2 hours under nitrogen.

- Purification : Column chromatography using neutral alumina (eluent: chloroform/methanol, 95:5 v/v).

- Yield : ~20–30% after recrystallization from dichloromethane/methanol.

This method produces TPyP as a purple solid, with UV-Vis absorption peaks at 418 nm (Soret band) and 515, 550, 590, 645 nm (Q-bands) .

Microwave-Assisted Synthesis

Microwave methods reduce reaction times significantly:

- Reactants : 4-Pyridinecarboxaldehyde and pyrrole in propionic acid.

- Conditions : Microwave irradiation at 150°C for 15 minutes.

- Yield : Comparable to traditional methods (~25%) but with 90% reduced time.

Metallation with Zinc

Reflux-Based Metallation

Zinc insertion is achieved via refluxing TPyP with zinc acetate:

Green Solvent-Free Method

A patent (CN108101918B) describes an eco-friendly approach:

- Reactants : TPyP HCl solution + zinc nitrate (molar ratio 1:1.2).

- Conditions : Stirring at room temperature for 5–10 hours.

- Precipitation : Addition of NaOH (0.5–1 M) to pH 7–8.

- Yield : >90% with no organic solvents.

Comparative Analysis of Metallation Methods

Structural Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal studies reveal a square-planar geometry around zinc, with Zn-N bond lengths of 2.05 Å .

Applications

Anticancer Activity

ZnTPyP exhibits dose-dependent cytotoxicity against HeLa cells (IC₅₀ = 12 μM) via ROS generation. Comparative studies show 2.5× higher activity than free-base TPyP.

Optoelectronics

ZnTPyP forms thin films for heterojunction solar cells (PCE = 4.2%) and OLEDs (maximum luminance = 1,200 cd/m²).

Challenges and Optimizations

Solubility Issues

ZnTPyP is sparingly soluble in polar solvents. Modifications include:

Scalability

The green method enables gram-scale synthesis (up to 10 g/batch) with minimal waste.

Analyse Chemischer Reaktionen

Types of Reactions

5,10,15,20-Tetrapyridin-4-yl-21,23-dihydroporphyrin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of the zinc ion.

Reduction: Reduction reactions can alter the electronic structure of the porphyrin ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of zinc(II) porphyrin oxides, while substitution reactions can yield various functionalized porphyrins .

Wissenschaftliche Forschungsanwendungen

5,10,15,20-Tetrapyridin-4-yl-21,23-dihydroporphyrin;zinc has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 5,10,15,20-Tetrapyridin-4-yl-21,23-dihydroporphyrin;zinc exerts its effects involves the interaction of the zinc ion with various molecular targets. The zinc ion can coordinate with different ligands, altering the electronic structure of the porphyrin ring and enabling it to participate in various chemical reactions. This coordination ability is crucial for its role as a catalyst and in photodynamic therapy, where it helps in the generation of reactive oxygen species .

Vergleich Mit ähnlichen Verbindungen

Structural Features

Key Insights :

- Pyridyl vs. Phenyl : Pyridyl groups (as in the zinc compound) enhance solubility in polar solvents and coordination versatility compared to phenyl-substituted porphyrins like H₂TPP .

- Metal Center : Zinc porphyrins exhibit distinct photophysical properties (e.g., fluorescence) compared to nickel analogs, which are more redox-active .

Spectral and Electronic Properties

Key Insights :

Acid-Base Behavior and Solubility

Key Insights :

Biologische Aktivität

5,10,15,20-Tetrapyridin-4-yl-21,23-dihydroporphyrin; zinc (often referred to as ZnTPyP) is a zinc complex of a porphyrin derivative that has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores the biological activity of ZnTPyP, focusing on its interactions with DNA, photodynamic therapy applications, and its role as a sensor.

- Molecular Formula : C40H26N8Zn

- Molecular Weight : 618.69 g/mol

- Appearance : Purple to dark purple solid

- CAS Number : 16834-13-2

1. Interaction with DNA

ZnTPyP exhibits significant binding affinity to DNA, which has been demonstrated through various spectroscopic techniques. The interaction is characterized by:

- Intercalation : ZnTPyP intercalates into the DNA helix, leading to structural changes. This was shown in studies where it was compared to ethidium bromide in terms of unwinding pBR322 DNA .

- Fluorescence Changes : The presence of ZnTPyP alters the fluorescence spectra of DNA, indicating strong binding interactions. Notably, the fluorescence intensity is enhanced in the presence of poly(d(A-T)), while it remains relatively unchanged with poly(d(G-C)) .

2. Photodynamic Therapy (PDT)

ZnTPyP has been investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species (ROS) upon light activation. This property makes it effective for:

- Targeting Cancer Cells : Studies indicate that ZnTPyP can induce apoptosis in cancer cells when activated by light. The mechanism involves the production of singlet oxygen that damages cellular components .

3. Sensing Applications

ZnTPyP has been utilized as a sensor for detecting various analytes due to its electrochemical properties:

- Amperometric Sensors : Functionalized graphene with ZnTPyP has been developed for detecting trace amounts of nitroaromatic explosives .

Case Studies

Q & A

Q. What are the key steps in synthesizing 5,10,15,20-Tetrapyridin-4-yl-21,23-dihydroporphyrin;zinc?

The synthesis typically involves three stages:

Precursor preparation : Organolithium reagents react with aldehydes (e.g., 4-bromobenzaldehyde) to form intermediates like 2,5-bis(arylhydroxymethyl)thiophen (75% yield) .

Macrocycle assembly : Condensation of pyrrole derivatives under controlled conditions.

Metallation : Zinc insertion via reaction with Zn(OAc)₂ in methanol or dichloromethane/methanol mixtures, critical for stabilizing the porphyrin structure and enabling subsequent functionalization .

Methodological Note: Metallation must precede glycosylation or carboxylation to avoid side reactions .

Q. How is the purity and structural integrity of this zinc porphyrin validated?

Key analytical methods include:

Q. What are the primary applications of this compound in academic research?

- Supramolecular chemistry : Pyridyl groups enable coordination with metal ions (e.g., Pd²⁺) for constructing metal-organic frameworks (MOFs) .

- Catalysis : Asymmetric Pd-catalyzed reactions benefit from its tetradentate ligand properties .

- Biomedical studies : Zinc porphyrins act as photosensitizers in photodynamic therapy (PDT) due to their tunable optical properties .

Advanced Research Questions

Q. How does zinc metallation influence the compound’s reactivity in acid-catalyzed glycosylation?

Zinc coordination stabilizes the porphyrin macrocycle, preventing protonation of pyrrolic nitrogens that would otherwise deactivate the molecule. Studies show that glycosylation attempts without metallation yield <5% product, even with excess reagents . Mechanistic Insight: Zn²⁺ reduces electron density on the porphyrin ring, suppressing unwanted acid-mediated degradation pathways .

Q. What contradictions exist in spectral data interpretation for substituted zinc porphyrins?

Discrepancies arise from substituent effects:

Q. How can researchers resolve low yields in multi-step syntheses of functionalized derivatives?

- Optimize metallation timing : Premature functionalization (e.g., carboxylation) before zinc insertion reduces yields by 30–50% .

- Use Pd(PPh₃)₂Cl₂ catalysts : Improve coupling efficiency in Sonogashira or Suzuki reactions for aryl-substituted derivatives .

- Monitor reaction intermediates : HPLC tracking identifies bottlenecks (e.g., incomplete precursor activation) .

Q. What computational methods support the design of porphyrin-based catalysts?

- DFT calculations : Predict coordination geometries (e.g., Zn-N bond lengths ~2.0–2.1 Å) and redox potentials .

- Molecular docking : Models interactions between porphyrin ligands and substrates (e.g., enantioselective binding in asymmetric catalysis) .

Validation: Compare computed UV-Vis spectra with experimental data to refine computational parameters .

Q. How do steric effects from pyridyl substituents impact supramolecular assembly?

Bulky pyridyl groups hinder π-π stacking, favoring 1D coordination polymers over 3D MOFs. To mitigate this:

- Introduce flexible linkers : Alkyl chains or ether spacers reduce steric strain .

- Use mixed-ligand systems : Combine with smaller ligands (e.g., carboxylates) to balance steric and electronic factors .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the acid-base stability of zinc porphyrins?

Variations arise from solvent polarity and substituent effects:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.